Morpholine-4-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHQDIOZQUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431421 | |
| Record name | Morpholine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50881-96-4 | |
| Record name | Morpholine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Contemporary Chemical Synthesis and Materials Science
The utility of Morpholine-4-carboxylic acid in modern chemical synthesis is underscored by its role as a versatile precursor. The compound undergoes a variety of chemical reactions typical of secondary amines and carboxylic acids, including oxidation, reduction, and substitution, allowing for the creation of a diverse range of derivatives. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it a valuable starting material for multi-step syntheses.
In the realm of materials science, the morpholine (B109124) scaffold is recognized for its potential to be incorporated into advanced materials. While research often focuses on its derivatives, the foundational structure of this compound provides a basis for developing new polymers and cross-linking agents. ontosight.aichemimpex.com For instance, morpholine-containing polymers have been explored for their potential to exhibit specific, desirable properties. smolecule.com Furthermore, dicarboxylic acid derivatives containing a morpholine moiety have been investigated as rigid linkers in the construction of metal-organic frameworks (MOFs), highlighting the structural contribution of the morpholine unit to the development of these porous materials.
Foundational Role in Interdisciplinary Chemical Sciences
Established Synthetic Routes to this compound
The direct synthesis of the parent compound, this compound, can be achieved through several reliable methods, each with distinct advantages depending on the desired scale and purity.
Carboxylation of the morpholine nitrogen is the most direct approach to forming this compound. This fundamental transformation involves the reaction of morpholine with a suitable carboxylating agent. The selection of the agent and reaction conditions is critical for achieving high yields. smolecule.com A common laboratory-scale method involves the reaction of morpholine with phosgene (B1210022) or a phosgene equivalent, followed by hydrolysis. Another approach is the direct reaction with carbon dioxide under specific catalytic conditions. The choice of solvent and catalyst systems is crucial for optimizing these transformations. smolecule.com
Condensation and cyclization reactions represent a powerful strategy for constructing the morpholine ring and incorporating the carboxylic acid functionality simultaneously or in a stepwise fashion. These protocols often start from acyclic precursors. For instance, methods analogous to the synthesis of morpholine-2,5-diones can be adapted. acs.org This involves the initial reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes intramolecular cyclization to form the heterocyclic ring. acs.org While this example leads to a dione, similar strategies starting with different precursors can yield the this compound scaffold. Such cyclization reactions often require dilute conditions to favor the intramolecular pathway over intermolecular polymerization. acs.org
Multi-step syntheses from readily available precursors offer flexibility and are often employed for large-scale production or for accessing specific isotopically labeled analogues. A notable example involves a three-step synthesis starting from N-benzylethanolamine. nih.gov This precursor is converted in bulk to a mesylate intermediate, which is a versatile building block for further elaboration into a wide array of substituted morpholine derivatives, including the parent carboxylic acid. nih.gov Another sophisticated approach involves the oxidative cleavage of a ribonucleoside sugar ring with sodium periodate (B1199274) to form a dialdehyde (B1249045) intermediate. researchgate.net This intermediate undergoes reductive amination, forming the morpholine ring, which can be subsequently functionalized. researchgate.net
| Precursor | Key Steps | Product Type | Reference |
| N-Benzylethanolamine | Mesylation, Cyclization, Deprotection | Morpholine derivatives | nih.gov |
| Ribonucleoside | Oxidative cleavage, Reductive amination, N-protection | Morpholino nucleosides | researchgate.net |
| Amino Acid | Reaction with α-halogenated acyl halide, Cyclization | Morpholine-2,5-diones | acs.org |
Synthesis of Substituted this compound Derivatives
The true utility of the this compound scaffold lies in its capacity for substitution, allowing for the fine-tuning of physicochemical and biological properties.
A variety of strategies have been developed to introduce functional groups onto the morpholine ring (C-substitution) or to derivatize the carboxylic acid moiety. The synthesis of C-substituted morpholines can be achieved through intramolecular cyclization of appropriately functionalized precursors such as amino alcohols or epoxides. thieme-connect.comresearchgate.net Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols is one such method to produce substituted morpholines in good yields. researchgate.net
For derivatization at the nitrogen, the use of protecting groups is a common strategy. For example, the tert-butoxycarbonyl (Boc) group can be introduced to protect the morpholine nitrogen, allowing for selective modifications at other parts of the molecule. smolecule.com This protected intermediate is a versatile building block for creating diverse libraries of compounds. smolecule.com The synthesis of complex derivatives, such as morpholine-4-carboxamides, is often achieved through amide coupling reactions between the carboxylic acid and an amine. ontosight.ai
Esterification is a fundamental transformation for converting this compound into its corresponding esters, which can act as prodrugs or serve as intermediates for further reactions. smolecule.com This is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or in the presence of a coupling agent.
Modern dehydration condensation reagents have been developed for efficient esterification under mild conditions. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net The reaction of carboxylic acids with alcohols in the presence of DMTMM and a base like N-methylmorpholine affords the corresponding esters rapidly at room temperature. researchgate.net Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification. vulcanchem.com
Furthermore, the synthesis of activated esters, such as the 4-nitrophenyl ester, provides a reactive intermediate that can be readily coupled with various nucleophiles to form amides and other derivatives. google.com
| Reagent/Method | Description | Key Features | Reference |
| Alcohol + Acid Catalyst | Classical Fischer esterification. | Reversible; often requires removal of water. | smolecule.com |
| DMTMM + Base | Dehydrative condensation using a triazine-based reagent. | Mild conditions, rapid reaction at room temperature. | researchgate.net |
| DCC | Carbodiimide-based coupling agent. | Forms a highly reactive O-acylisourea intermediate. | vulcanchem.com |
| Formation of Activated Esters | e.g., 4-nitrophenyl ester. | Creates a stable but reactive intermediate for subsequent coupling reactions. | google.com |
Strategies for Functional Group Incorporation
Amidation Reactions
Amidation of this compound is a fundamental transformation that allows for the introduction of diverse functionalities, significantly impacting the biological activity of the resulting molecules. Standard coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base like diisopropylethylamine (DIEA) are commonly employed to facilitate the formation of the amide bond. ingentaconnect.com This method has been successfully used in the synthesis of potent enzyme inhibitors. ingentaconnect.com
Alternative approaches include the use of borate (B1201080) esters, such as B(OCH2CF3)3, which effectively mediate the direct amidation of carboxylic acids with a broad range of amines. acs.org This method is notable for its mild reaction conditions and the ability to purify products through a simple filtration process, avoiding aqueous workup. acs.org The reaction of phenylacetic acid with morpholine using a triarylsilanol catalyst has also been explored, demonstrating the versatility of silicon-based catalysts in amidation. acs.org
Recent advancements have also explored photochemical methods for amide bond formation. The use of a 4-dimethylaminopyridine (B28879) (DMAP)-BrCCl3 system under UVA or sunlight irradiation provides a novel, light-mediated route to morpholine amides. researchgate.net This technique offers an alternative to traditional methods, potentially reducing the need for harsh reagents and high temperatures. researchgate.net
A variety of this compound amides have been synthesized and investigated for their potential biological activities. These include derivatives with complex side chains, such as (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide and [1-(2-benzylsulfanyl-1-formyl-ethylcarbamoyl)-2-phenyl-ethyl]-amide, which are of interest for their potential therapeutic applications. ontosight.aidrugbank.comdrugbank.com Another example is the (9-isopropyl-2,4-dimethyl-9H-carbazol-3-yl)-amide derivative. nih.gov The synthesis of quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides has also been reported as potent antagonists for the 5HT1B receptor. nih.gov
| Amidation Method | Reagents | Key Features | Reference |
| Standard Coupling | HOBT, EDC, DIEA | Widely used, reliable for complex molecules. | ingentaconnect.com |
| Borate Ester-Mediated | B(OCH2CF3)3 | Mild conditions, simple filtration workup. | acs.org |
| Triarylsilanol Catalysis | Tris(p-haloaryl)silanol | First silicon-centered catalyst for direct amidation. | acs.org |
| Photochemical Amidation | DMAP-BrCCl3, light | Light-mediated, alternative to thermal methods. | researchgate.net |
Sulfonylation Approaches
Sulfonylation of morpholine is a key reaction for producing morpholine-4-sulfonyl derivatives, which are important intermediates in the synthesis of various bioactive compounds. A common method involves the reaction of a benzoic acid derivative with morpholine and a chlorosulfonic acid precursor. For instance, reacting 4-(chlorosulfonyl)benzoic acid with morpholine can yield 4-(morpholine-4-sulfonyl)-benzoic acid. Similarly, 3-(chlorosulfonyl)benzoic acid can be reacted with morpholine to produce 3-(morpholine-4-sulfonyl)benzoic acid. The use of a Lewis acid catalyst like FeCl₃ can enhance the electrophilic substitution in these reactions, which are often conducted at moderately elevated temperatures to balance reactivity and minimize side products.
Another approach involves the reaction of 5-sulfamoylisatins under Pfitzinger reaction conditions to form 6-sulfamoylquinoline-4-carboxylic acids. researchgate.net This reaction's mechanism involves the in-situ generation of acetaldehyde (B116499) which then reacts with the cleaved isatin (B1672199) ring. researchgate.net Furthermore, the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids, catalyzed by palladium, provides a versatile route to a diverse range of sulfonamides. researchgate.net
| Reactants | Product | Key Reaction Details | Reference |
| 4-(chlorosulfonyl)benzoic acid, morpholine | 4-(Morpholine-4-sulfonyl)-benzoic acid | Controlled conditions, potential use of Lewis acid catalysts. | |
| 3-(chlorosulfonyl)benzoic acid, morpholine | 3-(Morpholine-4-sulfonyl)benzoic acid | Nucleophilic substitution of chloride on the sulfonyl group. | |
| 5-sulfamoylisatin, ethyl 4-chloro-3-oxobutanoate, morpholine | 6-Sulfamoylquinoline-4-carboxylic acids | Pfitzinger reaction conditions. | researchgate.net |
| Morpholine, SO₂Cl₂, aryl boronic acid | Aryl sulfonamides | Palladium-catalyzed three-component synthesis. | researchgate.net |
Stereoselective Synthesis of Chiral this compound Scaffolds
The development of stereoselective methods to synthesize chiral this compound scaffolds is crucial for producing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.
Enantioselective synthesis of morpholine derivatives has been achieved through various strategies. The Sharpless asymmetric epoxidation is a key step in establishing stereocenters for the synthesis of enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine. nih.gov This method allows for the preparation of isomers with high enantiomeric purity. nih.gov Another approach involves the S(N)2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular cyclization to yield substituted nonracemic morpholines. researchgate.net
Diastereoselective protocols have also been developed to control the relative stereochemistry of substituents on the morpholine ring. acs.orgnih.gov One such method involves the condensation of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one with an imine, where the reaction conditions and the nature of the imine substituent dictate the formation of either 2,3-trans- or 2,3-cis-substituted morpholine-2-carboxylic esters. acs.orgnih.gov For instance, acid-catalyzed condensation with N-functionalized alkylimines leads to the 2,3-trans products, while basic condensation with N-tosylimines yields the 2,3-cis isomers. nih.gov Polymer-supported synthesis starting from immobilized serine or threonine has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov
Bridged bicyclic morpholine amino acids are conformationally constrained scaffolds that are of significant interest in medicinal chemistry. oup.comresearchgate.netulb.ac.be Efficient synthetic routes to these novel structures, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been developed. oup.comresearchgate.net These syntheses often involve intramolecular cyclization strategies. For example, an intramolecular etherification can be achieved by converting a secondary hydroxy group to a mesylate leaving group. oup.com Another approach involves the intramolecular cyclization of an α-mesyloxy lactam. researchgate.net These rigid structures, which can be considered chimeras of morpholine and proline, offer unique three-dimensional orientations of their functional groups. ulb.ac.be The synthesis of these complex molecules can be challenging, sometimes requiring elevated temperatures to overcome steric hindrance during steps like ester removal. oup.com The development of olefin amine (OLA) reagents has also provided a modular approach to C-substituted bridged bicyclic N-heterocycles. ethz.ch
Isotopic Labeling Techniques
Isotopic labeling is an indispensable tool in drug discovery and development, allowing for the tracking of molecules in biological systems without altering their chemical properties. acs.org
Carbon-14 (B1195169) Labeling Protocols
The introduction of a carbon-14 (¹⁴C) isotope into this compound and its derivatives is a critical step for conducting absorption, distribution, metabolism, and excretion (ADME) studies in drug development. almacgroup.com These studies provide invaluable insights into the pharmacokinetic profile of a drug candidate. almacgroup.com
Another strategy for introducing carbon-14 involves starting from barium [¹⁴C]carbonate, which can be converted into key intermediates like [¹⁴C]benzyl bromide. researchgate.net These labeled building blocks are then incorporated into the target molecule through a series of synthetic steps. researchgate.net The choice of the labeling position is a strategic decision based on the synthetic route to ensure the stability of the radiolabel throughout the metabolic processes. almacgroup.com The efficient and safe synthesis of these radiolabeled compounds is paramount, often necessitating specialized expertise and facilities. almacgroup.comresearchgate.net
Table 1: Key Radiochemical Synthesis Data for this compound Derivatives
| Labeled Compound Class | Isotope | Key Reaction | Overall Yield | Reference |
| Cathepsin S Inhibitor | ¹⁴C | Modified Strecker Reaction | 74% (radiochemical) | sigmaaldrich.comingentaconnect.com |
| Trace Amine-Associated Receptor 1 Agonists | ¹⁴C | Multi-step synthesis from 4-iodonitrobenzene | 11% | researchgate.net |
Protective Group Strategies in Derivative Synthesis
The synthesis of complex molecules containing the this compound scaffold often necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. wikipedia.org The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu
For the amine functionality within the morpholine ring, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). tcichemicals.com The Boc group, stable under basic and reductive conditions, is typically removed with acid, such as trifluoroacetic acid (TFA). tcichemicals.com Conversely, the Cbz group is often cleaved by hydrogenolysis over a palladium catalyst. The use of these protecting groups allows for the selective modification of other parts of the molecule without affecting the morpholine nitrogen. smolecule.com
In peptide synthesis, where this compound can act as a non-natural amino acid, orthogonal protection strategies are vital. wikipedia.orgresearchgate.net This allows for the sequential deprotection of different functional groups within the same molecule. wikipedia.org For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is frequently used to protect the α-amino group of amino acids and is readily removed by a secondary amine like piperidine. tcichemicals.com This orthogonality is essential for the controlled, stepwise assembly of peptides on a solid phase. wikipedia.org
The carboxylic acid group of this compound can also be protected, most commonly as an ester. uchicago.edursc.org Methyl and ethyl esters are common choices, though more sterically hindered esters can be used for enhanced stability. rsc.org The choice of ester will dictate the conditions required for its subsequent hydrolysis to regenerate the carboxylic acid. uchicago.edu
Table 2: Common Protecting Groups in this compound Chemistry
| Protecting Group | Functional Group Protected | Typical Deprotection Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., Trifluoroacetic Acid) | tcichemicals.com |
| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (Pd/C) | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | tcichemicals.com |
| Methyl/Ethyl Ester | Carboxylic Acid | Base or Acid Hydrolysis | rsc.org |
Novel Synthetic Transformations Involving this compound
The inherent reactivity of the this compound framework has been harnessed in a variety of novel synthetic transformations, expanding its utility in constructing complex molecular architectures. These include photochemical reactions, transition metal-catalyzed cross-couplings, and applications in organocatalysis.
Photochemical Decarboxylative Amination Reactions
Photochemical decarboxylative reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. researchgate.netresearchgate.net In the context of this compound, this transformation allows for the direct coupling of the morpholine moiety to other organic fragments following the light-induced extrusion of carbon dioxide.
Recent studies have demonstrated the feasibility of photoredox-catalyzed decarboxylative amination of carboxylic acids. researchgate.net While specific examples focusing solely on this compound are emerging, the general principle involves the oxidation of the carboxylate to generate a carboxyl radical, which then undergoes decarboxylation to form a nitrogen-centered radical. This radical can then be trapped by a suitable acceptor to form a new C-N bond. The reaction conditions are typically mild, often proceeding at room temperature under visible light irradiation. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grnih.gov this compound and its derivatives can participate in these reactions, serving as valuable coupling partners.
A notable example is the dual nickel/photoredox-catalyzed decarboxylative cross-coupling of α-oxy carboxylic acids with (hetero)aryl halides. researchgate.netacs.org This methodology allows for the direct synthesis of complex morpholines by coupling the morpholine scaffold to various aromatic and heteroaromatic systems. researchgate.netacs.org The reaction proceeds via a C(sp²)–C(sp³) bond formation and exhibits good functional group tolerance. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed with derivatives of this compound. nih.govresearchgate.net These reactions typically involve the coupling of an organoboron reagent with an organic halide or triflate. nih.gov The use of morpholine as a solvent has been reported to be effective in some palladium-catalyzed cross-coupling reactions of aryl sulfonates. nih.gov
Organocatalytic Applications in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a powerful tool for asymmetric synthesis. frontiersin.orgmdpi.com Morpholine-derived catalysts, including those based on the this compound framework, have shown promise in this area. nih.govfrontiersin.org
Enamine catalysis is a prominent mode of activation in organocatalysis, where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. masterorganicchemistry.comnumberanalytics.com While pyrrolidine-based catalysts are generally more reactive, morpholine-derived catalysts have been developed and successfully applied in asymmetric transformations. nih.govfrontiersin.org
The lower reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine. nih.govfrontiersin.org Despite these challenges, researchers have designed highly efficient morpholine-based organocatalysts. For example, β-morpholine amino acids have been shown to be effective catalysts for the 1,4-addition of aldehydes to nitroolefins, achieving high yields, diastereoselectivities, and enantioselectivities with low catalyst loadings. nih.govfrontiersin.orgresearchgate.net The presence of the carboxylic acid group in these catalysts is often crucial for their activity. nih.gov
Steric and Electronic Influences on Catalytic Efficacy
Electronic Effects:
The electronic properties of a catalyst or substrate play a critical role in modulating reactivity. In the context of morpholine-based structures, the presence of the oxygen atom in the ring introduces distinct electronic characteristics. Compared to piperidine, the oxygen atom in morpholine-enamines increases the ionization potential and reduces the nucleophilicity of the enamine, leading to lower reactivity. nih.govfrontiersin.org This inherent electronic property presents a challenge in designing effective organocatalysts based on the morpholine scaffold. nih.govfrontiersin.org
Research into direct amidation reactions has further highlighted the importance of electronic factors. In the catalytic amidation of carboxylic acids with amines, including morpholine, the basicity of the amine can influence catalyst stability. acs.org For instance, when using triarylsilanol catalysts, more basic amines were found to cause more significant catalyst depletion. acs.org The electronic nature of the catalyst itself is also crucial. Studies on triarylsilanol catalysts for amidation identified that tris(p-haloaryl)silanols were more active than the parent triphenylsilanol, with the bromide congener showing the highest activity, pointing to a clear electronic effect on catalytic performance. acs.org Similarly, in titanium tetrafluoride (TiF₄)-catalyzed amidation, benzoic acids with electron-withdrawing or electron-donating groups were successfully converted, indicating the catalyst's tolerance for a range of electronic environments. rsc.org
Steric Hindrance:
Steric hindrance, which relates to the spatial arrangement of atoms and groups near the reaction center, significantly impacts catalytic efficacy. The synthesis of certain morpholine derivatives, particularly C3-disubstituted morpholines, is often complicated by the steric hindrance effect of an incoming aza-quaternary carbon. researchgate.net This bulkiness can impede the approach of reactants, slowing down or preventing the desired transformation.
In catalytic amidation reactions, steric bulk on either the carboxylic acid or the amine partner can diminish yields. For example, in iron-catalyzed acylations, a notable decrease in the yield of N-arylamides was observed with ortho-substituted anilines (e.g., 2-ethylaniline, 2-methoxyaniline) compared to less hindered analogs. rsc.org The effect was even more pronounced with O,O'-disubstituted anilines like 2,6-dimethylaniline, which resulted in a very low yield of the corresponding amide. rsc.org Similarly, the use of a sterically demanding secondary amine like dibenzylamine (B1670424) also led to only a moderate yield. rsc.org This trend is also observed in TiF₄-catalyzed amidations, where ortho-substituted benzoic acids produced only moderate amide yields. rsc.org
Conversely, strategic placement of sterically bulky groups on a catalyst can be exploited to enhance selectivity. In a study of new β-morpholine amino acid organocatalysts for the 1,4-addition of aldehydes to nitroolefins, the efficacy of a hindered group was investigated. nih.gov The interplay between the steric relationship of substituents on the morpholine ring and the catalyst's ability to control diastereo- and enantioselectivity was a key focus, demonstrating that well-designed steric features can lead to highly efficient and selective catalysts. nih.gov
The following tables present research findings that illustrate these steric and electronic effects on catalytic reactions involving morpholine and related structures.
Table 1: Influence of Catalyst Structure on a 1,4-Addition Reaction
This table shows the performance of different morpholine-based organocatalysts in the 1,4-addition reaction between propanal and β-nitrostyrene. The variations in catalyst structure highlight the impact of steric and electronic properties on the reaction outcome.
| Catalyst | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) | Source |
| Catalyst I | 99 | 99 | 92 | nih.gov |
| Catalyst II | 98 | 90 | 85 | nih.gov |
| Catalyst III | 99 | 98 | 70 | nih.gov |
| Catalyst IV | 95 | 95 | 80 | nih.gov |
Data adapted from a study on morpholine-based organocatalysts, demonstrating control over diastereo- and enantioselectivity. nih.gov
Table 2: Effect of Steric Hindrance on Iron-Catalyzed Amidation Yield
This table details the yields of amides formed from the reaction of benzoic acid with various primary amines, catalyzed by Fe(acac)₃. The results demonstrate how increasing steric hindrance on the amine substrate can negatively impact the reaction yield.
| Amine | Substituent Position | Amide Product | Yield (%) | Source |
| Aniline | - | N-phenylbenzamide | 75 | rsc.org |
| 2-Ethylaniline | ortho | N-(2-ethylphenyl)benzamide | 55 | rsc.org |
| 2-Methoxyaniline | ortho | N-(2-methoxyphenyl)benzamide | 52 | rsc.org |
| 2,6-Dimethylaniline | ortho, ortho' | N-(2,6-dimethylphenyl)benzamide | 7 | rsc.org |
Data derived from research on iron-catalyzed direct acylation, illustrating a decrease in yield with increased steric hindrance near the amine's reactive site. rsc.org
Reaction Mechanisms and Reactivity Studies
Mechanistic Pathways of Morpholine-4-carboxylic Acid Functionalization
The functionalization of this compound is primarily dictated by the reactivity of its carboxylic acid group. The morpholine (B109124) nitrogen, being part of a carbamate-like structure, is significantly less nucleophilic than in a typical secondary amine, thus directing reactions towards the carboxyl moiety. The compound undergoes a variety of reactions typical of carboxylic acids, including oxidation, reduction, and nucleophilic acyl substitution.
Oxidation: The carbon atom in the carboxyl group of this compound exists in a high oxidation state. libretexts.orglibretexts.org Consequently, further oxidation is challenging and can lead to the removal of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org The specific products of oxidative decarboxylation depend on the reaction conditions and the oxidizing agent used. libretexts.org For instance, the Hunsdiecker reaction, which involves the use of a heavy metal salt of the carboxylic acid and a halogen, proceeds via a radical mechanism to replace the carboxyl group with a halogen. libretexts.org
Reduction: The reduction of the carboxylic acid group is a more common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids to primary alcohols. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral intermediate. libretexts.org The reaction proceeds through the elimination of a metal alkoxide species to form an aldehyde, which is then immediately reduced further by another hydride addition to yield a primary alcohol after protonation during an acidic workup. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids effectively. libretexts.org
| Transformation | Reagent(s) | General Product |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₃O⁺ | Primary Alcohol |
| Reduction | Diborane (B₂H₆), followed by H₃O⁺ | Primary Alcohol |
| Oxidative Decarboxylation (Hunsdiecker Reaction) | Silver Salt of Carboxylic Acid (RCOOAg) + Br₂ | Alkyl/Aryl Halide |
Nucleophilic acyl substitution is a cornerstone of carboxylic acid reactivity and the primary pathway for functionalizing this compound. masterorganicchemistry.commedlifemastery.com This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with another nucleophile. medlifemastery.com The general mechanism is a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.comuomustansiriyah.edu.iq
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq
A significant challenge in these reactions is that the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid must first be "activated" by converting the -OH into a better leaving group. libretexts.org A common method is the conversion to an acid chloride using thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of SOCl₂, which, after a series of steps, results in an acyl chlorosulfite intermediate. libretexts.org The chloride ion generated then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which is an excellent leaving group. libretexts.org Once formed, the highly reactive acid chloride can readily react with a wide range of nucleophiles (e.g., alcohols to form esters, amines to form amides). uomustansiriyah.edu.iq
The formation of an amide bond is a specific and highly important type of nucleophilic acyl substitution reaction. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt. youtube.com To overcome this, coupling agents are employed to activate the carboxylic acid. bath.ac.uk
One of the most common coupling agents is N,N'-dicyclohexylcarbodiimide (DCC). bath.ac.uk The mechanism proceeds as follows:
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate contains an excellent leaving group. libretexts.orgyoutube.com
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated O-acylisourea intermediate. libretexts.orgyoutube.com
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and N,N'-dicyclohexylurea, a stable and insoluble byproduct that can be removed by filtration. libretexts.org
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC to prevent side reactions and reduce the risk of racemization when dealing with chiral substrates. bath.ac.uk
| Coupling Agent | Abbreviation | Byproduct |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | N,N'-Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) derivative |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) |
Conformational Analysis and Reactivity Correlation
Like other six-membered saturated heterocycles, the morpholine ring is not planar and adopts non-planar conformations to minimize steric and torsional strain. cdnsciencepub.com Extensive spectroscopic and computational studies have shown that the morpholine ring predominantly exists in a chair conformation. acs.orgnih.govresearchgate.net The boat or twist-boat conformations are significantly higher in energy (ca. 7.5 kcal/mol higher than the chair form) and are therefore not significantly populated under normal conditions. researchgate.net
Within the chair conformation, two distinct conformers are possible, depending on the orientation of the N-H bond in the parent morpholine molecule: one where the hydrogen is in an axial position (Chair-Ax) and one where it is in an equatorial position (Chair-Eq). acs.orgnih.gov Experimental studies using advanced spectroscopic techniques have determined that the Chair-Eq conformer is more stable than the Chair-Ax conformer. acs.orgnih.gov This preference for the equatorial position by the substituent on the nitrogen atom is a general feature of N-substituted morpholines. cdnsciencepub.com The morpholine ring possesses a degree of flexibility, allowing for interconversion between these chair forms, although the energy barrier for this ring flip is significant. nih.govresearchgate.net
| Conformation | Relative Energy | Predominant Form |
|---|---|---|
| Chair (Equatorial N-substituent) | Most Stable | Yes |
| Chair (Axial N-substituent) | Slightly Higher than Equatorial | Minor Population |
| Boat/Twist-Boat | Significantly Higher (~7.5 kcal/mol) | No |
The conformational preference of the morpholine ring has a direct impact on the reactivity of this compound. acs.org The spatial arrangement of the atoms dictates the accessibility of the reactive sites and can influence the stereochemical outcome of reactions. nih.govacs.org
For this compound, the bulky carboxylic acid group attached to the nitrogen atom will strongly prefer the equatorial position to minimize steric interactions. This locks the ring into a relatively rigid conformation. nih.gov This conformational rigidity has several consequences:
Steric Hindrance: The fixed chair conformation orients the atoms in a predictable manner, affecting the steric environment around the carboxylic acid group. This can influence the rate of nucleophilic attack at the carbonyl carbon.
Stereoelectronic Effects: The orientation of lone pairs on the ring's oxygen atom and their interaction with adjacent bonds (anomeric effects) can influence the ring's geometry and electronic properties, which in turn can affect reactivity. acs.org
Predictable Synthesis: Understanding the stable conformation is crucial for designing synthetic pathways. For example, in nucleophilic reactions, the trajectory of the incoming nucleophile can be predicted based on the less sterically hindered face of the molecule, which is determined by the ring's conformation. nih.gov Many nucleophilic reactions are intricately linked to the conformational interconversions of molecules. nih.gov
In essence, the correlation between conformation and reactivity is fundamental to understanding and predicting the chemical behavior of this compound, providing a basis for its application in the rational design of more complex molecules. acs.org
Fundamental Chemical Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in this compound, dictating its role as a versatile building block in organic synthesis. This functional group readily undergoes a variety of transformations, including deprotonation, esterification, and amide bond formation, which are fundamental to its application in the synthesis of more complex molecules.
The acidity of the carboxylic acid proton is a key characteristic, with a predicted pKa value of approximately 7.10 ± 0.20. This acidity allows for deprotonation under basic conditions to form the corresponding carboxylate salt.
The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in esterification and amidation reactions. For these reactions to proceed efficiently, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is typically achieved through protonation under acidic conditions or by using specific coupling agents.
Amide Bond Formation
The synthesis of amides from this compound is a common transformation, often employing coupling agents to facilitate the reaction. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide with high yields, typically at room temperature. The general mechanism involves the deprotonation of the carboxylic acid, followed by nucleophilic attack of the carboxylate on the coupling agent, which then provides a good leaving group for the subsequent nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting morpholine-4-carbonyl chloride is highly electrophilic and reacts readily with amines to produce the desired amide. This two-step process often proceeds under mild conditions and provides a high yield of the final product.
Table 1: Representative Conditions for Amide Synthesis from this compound
| Amine | Coupling Agent/Method | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| Primary Amine | DCC | Dichloromethane | - | Room Temp. | Good-Excellent |
| Secondary Amine | EDC, HOBt | Acetonitrile | DIPEA | Room Temp. | Good-Excellent |
| Aniline | Thionyl Chloride, then Amine | Dichloromethane | Pyridine | 0 °C to RT | High |
Note: This table represents typical conditions for amide formation from carboxylic acids and may be applicable to this compound.
Esterification
Esterification of this compound is commonly achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). The reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed as it is formed. The reaction is generally heated to reflux for several hours. For the synthesis of methyl esters, reacting this compound with methanol (B129727) in the presence of sulfuric acid at temperatures ranging from 60-150 °C is a common protocol.
Table 2: Typical Conditions for Ester Synthesis from this compound
| Alcohol | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methanol | Sulfuric Acid | Methanol | Reflux (ca. 70 °C) | Moderate-Good |
| Ethanol | Sulfuric Acid | Ethanol | Reflux | Moderate-Good |
Note: This table represents typical conditions for the Fischer esterification of carboxylic acids and may be applicable to this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of Morpholine-4-carboxylic Acid, offering detailed information about its atomic connectivity and three-dimensional structure.
Proton NMR (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the protons of the morpholine (B109124) ring and the carboxylic acid group.
The protons on the morpholine ring typically appear as complex multiplets due to the ring's chair conformation and the resulting axial and equatorial positions. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to resonate at a different chemical shift than those adjacent to the nitrogen atom (C3 and C5) due to the differing electronegativity.
A highly characteristic signal for this compound is the resonance of the acidic proton of the carboxylic acid group (-COOH). This proton is significantly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org The broadness of this signal is a result of hydrogen bonding and chemical exchange. Protons on the carbons adjacent to the carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2, H6 (O-CH₂) | ~3.7 | Multiplet |
| H3, H5 (N-CH₂) | ~3.4 | Multiplet |
Note: Predicted values are based on the analysis of similar structural motifs. Actual experimental values may vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon of the carboxylic acid group is a key diagnostic peak, appearing significantly downfield in the range of 160-180 ppm due to the strong deshielding effect of the two oxygen atoms. libretexts.org The methylene (B1212753) carbons of the morpholine ring give rise to two distinct signals. The carbons adjacent to the ring oxygen (C2 and C6) are typically found further downfield compared to the carbons adjacent to the nitrogen (C3 and C5), reflecting the higher electronegativity of oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | 160 - 180 |
| C2, C6 (O-CH₂) | ~65 |
Note: Predicted values are based on the analysis of similar structural motifs. Actual experimental values may vary depending on the solvent and concentration.
To gain deeper insights into the complex structure and conformation of this compound, advanced two-dimensional (2D) NMR techniques are utilized. These experiments reveal correlations between nuclei, which is crucial for unambiguous signal assignment and conformational analysis. auremn.org.br
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons in the morpholine ring.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the molecule's 3D structure and the preferred conformation of the morpholine ring (e.g., chair conformation).
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of the molecular bonds within this compound. These methods are highly effective for identifying the functional groups present in the molecule. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "molecular fingerprint" that is characteristic of the compound's structure.
For this compound, the FT-IR spectrum is dominated by absorptions from the carboxylic acid and morpholine moieties.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group typically appears around 1710-1760 cm⁻¹. libretexts.org
C-H Stretch: The C-H stretching vibrations of the methylene groups in the morpholine ring are observed in the 2850-3000 cm⁻¹ region. researchgate.net
C-O and C-N Stretches: The C-O-C (ether) and C-N (tertiary amine) stretching vibrations of the morpholine ring give rise to characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹).
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |
| Morpholine Ring | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Morpholine Ring | C-O-C Stretch | 1050 - 1150 | Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
In the FT-Raman spectrum of this compound, vibrations of the carbon skeleton of the morpholine ring are often more prominent. While the polar C=O and O-H groups that are strong in the IR spectrum are typically weaker in the Raman spectrum, other modes become more apparent. FT-Raman is valuable for observing the symmetric stretching and deformation modes of the morpholine ring structure. The low-frequency region of the Raman spectrum can also provide information about the lattice vibrations of the molecule in the solid state, which is useful for studying polymorphism. nih.gov
Table 4: Expected FT-Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Morpholine Ring | Ring Breathing/Deformation | 800 - 1000 | Medium-Strong |
| Morpholine Ring | CH₂ Twist/Wag | 1200 - 1450 | Medium |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Weak-Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the characterization of "this compound" and its analogs, offering high sensitivity and structural information from minute sample quantities.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, HRMS allows for the determination of a molecule's empirical formula, a critical step in its characterization. For derivatives of "this compound," such as (R)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, HRMS is employed to validate the molecular weight. The high resolution of the instrumentation enables the distinction between ions of very similar mass, thereby confirming the presence and ratio of isotopes and leading to a confident assignment of the molecular formula.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
|---|---|---|---|
| (R)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid | C₁₃H₁₅NO₅ | 266.0977 | 266.0972 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique in synthetic chemistry for real-time monitoring of reaction progress. The coupling of the separation capabilities of liquid chromatography with the detection power of mass spectrometry allows for the identification and quantification of reactants, intermediates, and products in a reaction mixture. In the synthesis of derivatives of "this compound," such as N-Boc-morpholine-2-carboxylic acid, LC-MS is instrumental. nih.goveuropeanpharmaceuticalreview.com It enables chemists to track the consumption of starting materials and the formation of the desired product, as well as to detect the presence of any side products or impurities. europeanpharmaceuticalreview.com This real-time analysis is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and purity.
X-ray Crystallography for Solid-State Structure Determination
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography provides the data necessary to analyze these interactions in detail. In the crystal structure of morpholine, for example, the molecules are linked by N-H···N hydrogen bonds, forming chains. nih.goviucr.org Additionally, weaker C-H···O interactions are observed. nih.goviucr.org For derivatives of "this compound," the carboxylic acid moiety would be expected to participate in strong hydrogen bonding interactions, such as O-H···O or O-H···N, which would significantly influence the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility.
| Compound | Interaction Type | Description |
|---|---|---|
| Morpholine | N-H···N Hydrogen Bond | Forms chains of molecules in the crystal lattice. nih.goviucr.org |
| Morpholine | C-H···O Interaction | Weak interactions that contribute to the overall crystal packing. nih.goviucr.org |
| Bis(morpholine)gold(I) chloride | N-H···Cl Hydrogen Bond | Connects the NH group of the morpholine ligand to the chloride anion. iucr.org |
Chiroptical Spectroscopy for Chiral Compounds
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality of molecules. These methods are particularly valuable for studying chiral compounds in solution and can provide information on their absolute configuration and conformation.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. For chiral derivatives of "this compound," VCD can be a powerful tool for determining the absolute configuration in solution. rsc.orgru.nl By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov This is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. The technique is sensitive to the subtle conformational preferences of the morpholine ring and the orientation of the carboxylic acid group, providing detailed structural insights. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of the molecular structure and electronic properties of morpholine (B109124) and carboxylic acid derivatives. These computational approaches allow for a detailed analysis of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net By solving the Kohn-Sham equations, DFT can determine the electronic structure that corresponds to the lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov For molecules like Morpholine-4-carboxylic Acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to obtain an optimized geometry in the gaseous phase. researchgate.netijastems.org This process involves iterative adjustments of the atomic coordinates until a minimum on the potential energy surface is located. researchgate.net The resulting optimized structure is crucial for subsequent calculations of other molecular properties.
Table 1: Selected Optimized Geometrical Parameters of a Carboxylic Acid Derivative (Cinnoline-4-carboxylic acid) Calculated by DFT/B3LYP/6-311++G(d,p) (Note: Data for a related carboxylic acid derivative is presented to illustrate typical computational results.)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comwuxibiology.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. ajchem-a.com For morpholine-containing compounds, the HOMO and LUMO energy levels can be influenced by protonation, which can alter the electronic properties and potential for electron transfer. nih.gov The HOMO-LUMO gap is also crucial in understanding electronic transitions, as it corresponds to the energy required to excite an electron from the ground state to the first excited state, which can be correlated with UV-Visible spectral data. ijastems.orgresearchgate.net
Table 2: Frontier Molecular Orbital Properties of a Carboxylic Acid Derivative (Cinnoline-4-carboxylic acid) (Note: Data for a related carboxylic acid derivative is presented to illustrate typical computational results.)
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.commdpi.com The negative regions are indicative of sites susceptible to electrophilic attack, while the positive regions suggest sites prone to nucleophilic attack. nih.gov For this compound, the ESP surface would likely show a negative potential around the oxygen atoms of the carboxyl group, making them potential sites for interaction with electrophiles. researchgate.netacs.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. mdpi.com
Computational methods, particularly DFT, can be used to predict the vibrational and electronic spectra of molecules. nih.gov The calculated harmonic vibrational frequencies can be correlated with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to aid in the assignment of vibrational modes. scielo.org.mxscielo.org.mx For a carboxylic acid moiety, characteristic vibrational frequencies include the O-H stretch (typically broad, around 3300-2500 cm⁻¹), the C=O stretch (around 1760-1690 cm⁻¹), and the C-O stretch (around 1320-1210 cm⁻¹). orgchemboulder.comvscht.cz The morpholine ring would exhibit characteristic C-H, C-N, and C-O stretching and bending vibrations. researchgate.netresearchgate.net
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule. researchgate.netcopernicus.org
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. mdpi.com This allows for the exploration of different molecular conformations and the study of processes such as ligand binding or the behavior of molecules in solution. dovepress.commdpi.com For this compound, MD simulations could be used to investigate its interactions with solvent molecules, its conformational flexibility, and its potential to form intermolecular hydrogen bonds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Predictive modeling in QSAR uses molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build mathematical equations that can predict properties for new, untested compounds. nih.govresearchgate.net For this compound, a variety of descriptors can be calculated from its 2D and 3D structure:
Topological Descriptors : These describe the connectivity of atoms (e.g., molecular weight, number of rotatable bonds, branching indices).
Electronic Descriptors : These relate to the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).
Steric/3D Descriptors : These describe the molecule's size and shape (e.g., molecular volume, surface area).
Physicochemical Descriptors : These include properties like the logarithm of the partition coefficient (logP) for lipophilicity and predicted aqueous solubility (logS).
Machine learning algorithms, such as multiple linear regression, partial least squares, and support vector machines, can be trained on datasets of molecules with known properties to create predictive models. nih.govresearchgate.net Such models could be used to estimate the aqueous solubility, lipophilicity, membrane permeability, and potential biological activities of this compound and its derivatives. researchgate.netnih.gov The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the ether and carbonyl oxygens, and the nitrogen atom) suggests that these features would be significant parameters in any QSAR model.
The structural descriptors of this compound can be correlated with its chemical reactivity and potential applications. nih.gov
Reactivity : The nucleophilicity of the morpholine nitrogen is significantly reduced compared to the parent morpholine due to the electron-withdrawing effect of the attached carbonyl group (forming an amide-like linkage). wikipedia.org This is a key structural feature that governs its reactivity. Descriptors such as the partial charge on the nitrogen atom and the energy of the Highest Occupied Molecular Orbital (HOMO) would be expected to correlate with its nucleophilic character. The carboxylic acid group provides a site for reactions like esterification or amidation, and its reactivity can be correlated with descriptors like the partial charge on the carbonyl carbon.
Thermochemical Calculations and Energetic Analysis
Thermochemical calculations provide fundamental data on the energy content of a molecule, such as its enthalpy of formation. This information is crucial for understanding the stability of the compound and the energetics of chemical reactions it may undergo.
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. While experimentally determined thermochemical data for this compound are not available in the cited literature, data for the parent compound, morpholine, and its N-alkyl derivatives can provide a baseline. researchgate.net
Computational methods, such as high-level ab initio calculations (e.g., G3 or G4 theory), can be used to accurately predict gas-phase enthalpies of formation. These calculations involve determining the total electronic energy of the optimized molecular structure and applying corrections for zero-point vibrational energy and thermal effects.
For the parent compound, morpholine, experimental values for its standard molar enthalpy of formation have been reported. A joint experimental and computational study reported the following values:
| Compound | State | Standard Molar Enthalpy of Formation (kJ/mol) |
| Morpholine | Liquid | -186.0 ± 0.7 |
| Morpholine | Gas | -147.2 ± 0.8 |
| N-Methylmorpholine | Liquid | -193.3 ± 1.0 |
| N-Methylmorpholine | Gas | -156.4 ± 1.2 |
| N-Ethylmorpholine | Liquid | -219.0 ± 1.2 |
| N-Ethylmorpholine | Gas | -176.6 ± 1.4 |
| (Data derived from thermochemical studies on morpholine and its derivatives. researchgate.net) |
The addition of the carboxylic acid group to the nitrogen atom to form this compound would significantly alter these values. The formation of the N-C(O) bond is an energetically favorable process. Theoretical calculations would be required to provide an accurate estimate of the standard enthalpy of formation for this compound in both the gas and liquid phases.
Bond Dissociation Enthalpies
A detailed computational analysis of morpholine has been conducted to determine the enthalpies required to break specific N-H and C-H bonds. acs.org The calculations, performed using the G3(MP2)//B3LYP composite method, offer reliable estimates of these energetic properties in the gas phase. The computed bond dissociation enthalpies for the various bonds in the morpholine molecule are presented in the table below.
Table 1: Calculated Bond Dissociation Enthalpies (BDE) of Morpholine
| Bond Type | BDE (kJ/mol) |
|---|---|
| N-H | 373.9 |
| Cα-H | 388.9 |
| Cβ-H | 409.8 |
Data sourced from a computational study on the energetics and reactivity of morpholine. acs.org
Gas-Phase Acidity and Basicity
The intrinsic acidic and basic properties of a molecule in the absence of a solvent can be quantified by its gas-phase acidity and basicity. While specific computational data for this compound is not available, theoretical studies on morpholine offer a reference point for understanding these properties within this class of compounds.
The gas-phase acidity (GA) relates to the enthalpy change of deprotonation, while the gas-phase basicity (GB) corresponds to the negative of the Gibbs free energy change for the protonation reaction. A computational study has reported the gas-phase acidity and basicity of morpholine, providing a measure of its intrinsic acidic and basic strength. acs.org
Table 2: Calculated Gas-Phase Acidity and Basicity of Morpholine
| Property | Value (kJ/mol) |
|---|---|
| Gas-Phase Acidity (GA) | 1600.7 |
| Gas-Phase Basicity (GB) | 884.2 |
Data sourced from a computational study on the energetics and reactivity of morpholine. acs.org
The high value for gas-phase acidity indicates that morpholine is a very weak acid in the gas phase, which is expected for an amine. Conversely, the gas-phase basicity value suggests that morpholine is a reasonably strong base in the gas phase, readily accepting a proton.
Proton Affinities and Adiabatic Ionization Enthalpies
Proton affinity (PA) and adiabatic ionization enthalpy (IE) are fundamental thermochemical properties that provide insight into a molecule's reactivity and electronic structure. As with other computational parameters, specific data for this compound is not present in the reviewed literature. However, computational investigations of morpholine have yielded values for these properties. acs.org
Proton affinity is the negative of the enthalpy change for the gas-phase protonation of a molecule. A higher proton affinity indicates a stronger attraction for a proton. The adiabatic ionization enthalpy is the minimum energy required to remove an electron from a molecule in its ground electronic and vibrational state.
Table 3: Calculated Proton Affinity and Adiabatic Ionization Enthalpy of Morpholine
| Property | Value (kJ/mol) |
|---|---|
| Proton Affinity (PA) | 913.9 |
| Adiabatic Ionization Enthalpy (IE) | 818.9 |
Data sourced from a computational study on the energetics and reactivity of morpholine. acs.org
The calculated proton affinity for morpholine is significant, underscoring its basic character in the gas phase. The adiabatic ionization enthalpy provides a measure of the energy of the highest occupied molecular orbital (HOMO), which in the case of morpholine, is primarily associated with the lone pair of electrons on the nitrogen atom.
Applications in Advanced Chemical Materials and Processes
Polymer Chemistry and Material Science Applications
The incorporation of morpholine-4-carboxylic acid and its derivatives into polymer structures is a key strategy for tailoring material properties for specific, high-performance applications.
The presence of the morpholine (B109124) moiety and the carboxylic acid group allows this compound to be integrated into polymer chains, influencing their bulk properties in several beneficial ways. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto existing polymer backbones through reactions like esterification and amidation. vulcanchem.com Once incorporated, the morpholine ring itself imparts desirable characteristics.
Research indicates that incorporating this compound into polymer formulations can significantly enhance properties such as solubility and thermal stability. researchgate.net The polarity of the morpholine ring can improve the hydrophilicity and adhesion of polymers, which is critical for applications in coatings and adhesives. sigmaaldrich.com This makes it a valuable component for producing specialty polymers that require improved flexibility and durability under various environmental conditions. benchchem.com
Table 1: Enhanced Polymer Properties via this compound Incorporation
| Property Enhanced | Mechanism/Reason | Relevant Application Area |
| Solubility | The polar morpholine ring can increase the affinity of the polymer for polar solvents. researchgate.net | Specialty coatings, drug delivery systems |
| Thermal Stability | The stable heterocyclic ring structure can increase the degradation temperature of the polymer. researchgate.net | High-performance plastics, engineering polymers |
| Flexibility & Durability | The morpholine structure can disrupt chain packing, leading to more flexible materials. benchchem.com | Advanced elastomers, durable films |
| Adhesion & Hydrophilicity | The polar N-H and O groups in the morpholine ring, along with the -COOH group, can form hydrogen bonds, improving adhesion to substrates and water wettability. sigmaaldrich.com | Adhesives, biocompatible materials, coatings |
| Reactivity | The carboxylic acid group serves as a point for further chemical modification and cross-linking. vulcanchem.comsigmaaldrich.com | Functional polymers, cross-linked networks |
Beyond bulk property enhancement, this compound and its derivatives are explored in the creation of sophisticated functional materials.
Corrosion Inhibitors: Morpholine derivatives have been extensively studied as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The mechanism involves the adsorption of the morpholine molecule onto the metal surface. The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms, forming a protective film. mdpi.com This film acts as a barrier, inhibiting both anodic and cathodic corrosion reactions. researchgate.net Studies on morpholine salts have demonstrated excellent corrosion inhibition efficiency, attributed to the formation of this protective layer through both physical and chemical adsorption. mdpi.com
Functional Hydrogels: While not a direct use of the carboxylic acid, derivatives like 4-acryloylmorpholine (B1203741) are used to synthesize hydrogels for applications such as drug release. plu.mxscielo.br These studies highlight the value of the morpholine scaffold in material science. The morpholine component contributes to the hydrophilicity and biocompatibility of the hydrogel network. scielo.br The swelling behavior and drug diffusion rates of these hydrogels can be precisely controlled by adjusting the concentration of the morpholine-based monomer, demonstrating its role in creating materials with tunable functionalities. scielo.brresearchgate.net
Metal-Organic Frameworks (MOFs): The compound is a promising candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The use of high-valent metal cations and carboxylate linkers often produces MOFs with high chemical stability. nih.gov this compound offers a rigid heterocyclic structure and a carboxylic acid group capable of coordinating with metal centers. researchgate.net The presence of the morpholine ring within the MOF's porous structure could create a unique chemical environment, potentially enhancing selectivity in gas separation or providing active sites for catalysis. mdpi.com MOFs containing free carboxylic acid groups have been shown to be valuable in applications like adsorption and catalysis. researchgate.net
Role in Catalysis Beyond Organocatalysis
While morpholine derivatives are known in organocatalysis, the carboxylic acid functionality of this compound opens pathways for its involvement in other advanced catalytic systems, notably metallaphotoredox catalysis. google.com In this field, the native carboxylic acid group can be directly used in transformations like alkylation, arylation, and amination without prior activation. scielo.br
In such systems, a carboxylic acid can coordinate with a metal center (e.g., Nickel or Copper). scielo.br Through a photocatalytic cycle, a single-electron transfer can lead to decarboxylation, generating a radical species that then participates in cross-coupling reactions. The ability of carboxylic acids to act as adaptable functional groups in these dual catalytic cycles allows for the formation of complex chemical bonds under mild conditions. scielo.br The specific structure of this compound could influence the stability and reactivity of the metallic intermediates, potentially offering unique selectivity in these advanced catalytic processes.
Development of Analytical Reagents and Derivatization Agents
In analytical chemistry, this compound serves as a useful reagent, particularly in chromatographic techniques. researchgate.net It has been employed to improve the separation efficiency in complex mixtures, aiding in the precise detection and quantification of various compounds. researchgate.net
Furthermore, the principles of its reactivity make its structural class relevant in derivatization. Derivatization is a common strategy in analytical chemistry, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC), to enhance the analyte's properties for separation and detection. For instance, compounds similar in structure to this compound, such as 1,3-thiazinane-4-carboxylic acid, are derivatized to improve their volatility and thermal stability for GC analysis. nih.gov This is often achieved by converting the polar carboxylic acid group into a less polar ester, such as an isobutyl ester, through reaction with a reagent like isobutyl chloroformate. nih.gov This process significantly improves chromatographic peak shape and detection sensitivity. The predictable reactivity of the carboxylic acid group on the morpholine scaffold makes it a candidate for similar derivatization strategies or as a reagent itself in specific analytical contexts.
Table 2: Applications of this compound in Analytical Chemistry
| Application | Role of Compound | Technique | Benefit |
| Separation Science | Analytical Reagent | Chromatography | Improves separation efficiency and quantification of complex mixtures. researchgate.net |
| Analyte Modification | Derivatization Target | GC-MS, HPLC | The carboxylic acid group can be esterified to increase volatility and improve peak shape for analysis. nih.gov |
Interdisciplinary Research Perspectives
Morpholine-4-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry Research
The morpholine (B109124) ring, a core component of this compound, is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This designation is due to its favorable metabolic and physicochemical properties, which are advantageous for drug development. nih.gov The inclusion of the morpholine moiety in drug candidates often serves to improve critical properties like aqueous solubility and bioavailability. As a versatile and readily accessible synthetic building block, it is frequently employed by medicinal chemists to create libraries of bioactive molecules for drug discovery projects. nih.govnih.govnih.gov
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.govmdpi.com this compound and its derivatives are integral to this process. The structure of the compound provides a reliable framework that allows for the precise positioning of various functional groups to interact with the active sites of enzymes or receptors. nih.gov This strategic modification is a key principle in designing molecules with specific pharmacological actions. nih.gov
The morpholine ring's ability to enhance pharmacokinetic properties is a significant factor in its use. nih.govnih.gov For instance, the carboxylic acid group can be readily converted into esters, amides, and other functionalities, making it a valuable starting material for creating a diverse range of derivatives with tailored biological activities. This adaptability allows chemists to systematically alter molecular structures to optimize potency and other drug-like properties. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug development, and the morpholine scaffold is frequently studied in this context. nih.govresearchgate.net SAR investigations involving morpholine-containing compounds help to identify the key structural features responsible for their biological activity. nih.gov
For example, in the development of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), SAR studies revealed that the morpholinyl nitrogen is essential for inhibitory activity. nih.gov When the morpholine moiety was replaced with a tetrahydropyran (THP) ring, a significant loss of inhibitory potency was observed. nih.gov A comparison between 2,5-substituted and 2,4-substituted 2-morpholinobenzoic acid derivatives showed that the substitution pattern directly impacted the compound's inhibitory effect, with the 2,5-pattern being more effective. nih.gov Such studies provide invaluable insights for medicinal chemists, enabling strategic structural modifications to enhance the efficacy of drug candidates. nih.gov
| Compound Series | Core Scaffold | Functional Group | Relative PC-PLC Inhibition |
|---|---|---|---|
| 1b | Morpholine | Carboxylic Acid | High |
| 20f | Tetrahydropyran | Carboxylic Acid | Full loss of activity |
| 2b | Morpholine | Hydroxamic Acid | High |
| 21f | Tetrahydropyran | Hydroxamic Acid | 2.5-fold decrease |
Biochemical Pathway Modulation and Enzyme Interaction Studies
Derivatives of this compound have been investigated for their ability to modulate biochemical pathways and interact with specific enzymes. The morpholine scaffold can be an integral part of a pharmacophore, contributing to selective affinity for a wide range of receptors and enzymes. nih.govjchemrev.com
Cathepsin S (CatS), a cysteine protease, is implicated in various diseases, making it a significant target for drug development. nih.govnih.govresearchgate.net Morpholine-containing structures have been incorporated into the design of Cathepsin S inhibitors. nih.gov In the rational design of these inhibitors, the morpholine-4-carboxamide group is often used as a P3 residue, which interacts with the S3 subpocket of the enzyme's active site. nih.gov
The development of specific CatS inhibitors has been challenging due to similarities with other cathepsins like K and L. nih.govresearchgate.net Research has shown that interactions with amino acid residues in the S2 and S3 pockets of Cathepsin S are critical for achieving inhibitor specificity. nih.gov By merging and derivatizing substituents at the P1, P2, and P3 positions, researchers can gain insights into the selectivity profiles of new compounds. nih.gov For example, nitrile-based inhibitors have been prepared with a morpholine-4-carboxamide moiety to study their impact on binding affinity and selectivity toward the target enzyme. nih.gov
| Position | Function/Interaction Site | Example Moiety |
|---|---|---|
| P3 | Interacts with S3 subpocket | Morpholine-4-carboxamide |
| P2 | Impacts potency and selectivity | L-cyclohexyl alanine (Cha) |
| P1 | Addresses S1 subpocket | 1-aminocyclopropane-1-carboxylic acid (Acc) |
The carboxylic acid group is a common feature in the pharmacophores of many therapeutic agents and plays a crucial role in receptor binding. nih.gov In derivatives of this compound, this functional group is often essential for interaction with biological targets. For instance, in studies of quinoline carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase, the C(4) position had a strict requirement for the carboxylic acid group for inhibitory activity. nih.gov
Similarly, in the design of inhibitors for phosphatidylcholine-specific phospholipase C, the carboxylic acid moiety of a 2-morpholinobenzoic acid derivative was found to make attractive charge interactions with all three zinc ions in the enzyme's binding site. nih.gov Furthermore, the morpholine oxygen can form hydrogen bonds with key residues like Tyr56, providing additional stability to the ligand-receptor complex. nih.gov These specific interactions underscore the importance of both the morpholine ring and the carboxylic acid group in achieving high-affinity binding to biological targets.
Exploring Potential in Agrochemical Research
The morpholine scaffold is not only significant in pharmaceuticals but also shows considerable potential in the field of agrochemistry. nih.gov Derivatives of morpholine are biologically active compounds that have attracted attention for pesticide innovation and development due to their potent and often specific activities. nih.govresearchgate.net
Morpholine-containing compounds are utilized as intermediates in the synthesis of more effective and environmentally safer pesticides and herbicides. The morpholine structure is a component of some agricultural fungicides. Research in this area focuses on using the morpholine scaffold as a starting point to create new agrochemicals with enhanced bioactivity. Reviews of structure-activity relationships for morpholine derivatives have provided valuable insights for creating new compounds with insecticidal, fungicidal, herbicidal, and antiviral properties. nih.gov For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides containing a morpholine ring have shown excellent activity against various phytopathogenic fungi. researchgate.net
Fungicidal and Herbicidal Analogues
The morpholine scaffold, a key feature of this compound, is integral to a class of fungicides that act on the sterol biosynthesis pathway in fungi. nih.gov These fungicides target two specific enzymes: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-action mechanism makes it more difficult for pathogens to develop resistance. nih.gov Research into analogues of these morpholine-based fungicides, such as fenpropimorph, fenpropidin, and amorolfine, has led to the synthesis of new compounds with potent antifungal activity. nih.gov
One area of investigation involves the incorporation of silicon into the morpholine structure to create sila-analogues. nih.gov A study synthesized 15 such compounds and tested their efficacy against various human fungal pathogens. nih.gov Twelve of these sila-analogues demonstrated significant antifungal activity against species like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov Notably, a sila-analogue of fenpropimorph, compound 24 , showed superior fungicidal potential compared to existing morpholine fungicides. nih.gov
Antifungal Activity of Sila-Morpholine Analogues
This interactive table details the antifungal activity of selected silicon-incorporated morpholine analogues against various fungal pathogens. The values represent the concentration in μg/mL required for 50% growth inhibition (IC₅₀).
| Compound | C. albicans ATCC 24433 | C. glabrata NCYC 388 | C. neoformans ATCC 34664 | A. niger ATCC 10578 |
| 5 | 1.2 | 2.5 | 1.2 | 10.0 |
| 11 | 0.6 | 1.2 | 0.6 | 5.0 |
| 12 | 0.6 | 1.2 | 0.6 | 5.0 |
| 15 | 1.2 | 2.5 | 1.2 | 10.0 |
| 16 | 0.6 | 1.2 | 1.2 | 5.0 |
| 18 | 0.6 | 1.2 | 1.2 | 5.0 |
| 19 | 0.6 | 1.2 | 0.6 | 5.0 |
| 20 | 1.2 | 2.5 | 1.2 | 10.0 |
| 21 | 0.6 | 1.2 | 0.6 | 5.0 |
| 22 | 0.6 | 1.2 | 1.2 | 5.0 |
| 23 | 0.6 | 1.2 | 1.2 | 5.0 |
| 24 | 0.3 | 0.6 | 0.3 | 2.5 |
| Fenpropimorph | 0.6 | 2.5 | 1.2 | 10.0 |
| Fenpropidin | 0.6 | 1.2 | 1.2 | 5.0 |
| Amorolfine | 0.3 | 0.6 | 0.3 | 2.5 |
| Source: Adapted from research findings on silicon-incorporated morpholine antifungals. nih.gov |
In the realm of herbicides, carboxylic acids and their derivatives have been fundamental to the development of herbicidal compounds for over 70 years. nih.gov These molecules can target a wide variety of biosynthetic pathways and enzymes in plants. nih.gov While specific herbicidal analogues of this compound are a subject of ongoing research, the broader class of morpholine derivatives has been investigated for herbicidal properties. nih.gov The development of these compounds often involves creating derivatives, such as salts, esters, or amides, from the carboxylic acid functionality to enhance selectivity or efficacy. googleapis.com
Plant Growth Regulation Properties
The application of morpholine derivatives and carboxylic acids extends to the regulation of plant growth. nih.govnih.gov Plant growth regulators (PGRs) are organic compounds that, in low concentrations, can modify plant physiological processes. cornell.edu Carboxylic acids can influence soil properties by decreasing pH, which in turn increases the availability of minerals to the plant. curresweb.com
Research has shown that the application of certain carboxylic acids can lead to accelerated plant development and increased yields. nih.gov For instance, a study on Althaea rosea Cav. (Hollyhock) investigated the effect of a commercial mixture containing 45% carboxylic acids on various growth parameters. The results indicated that increasing the concentration of the carboxylic acid solution positively correlated with an increase in plant height, number of leaves, and stem diameter. curresweb.com The highest concentration tested (3 ml/l) produced the most significant improvements in vegetative growth traits across two consecutive seasons. curresweb.com
Effect of Carboxylic Acid Application on Althaea rosea Cav. Growth (Season 1)
This interactive table shows the impact of different concentrations of a carboxylic acid solution on the growth of Hollyhock plants.
| Treatment (ml/l) | Plant Height (cm) | Number of Leaves/Plant | Stem Diameter (cm) |
| 1 | 134.3 | 55.3 | 2.5 |
| 2 | 148.7 | 64.7 | 2.9 |
| 3 | 163.7 | 73.0 | 3.2 |
| Source: Adapted from research on the effect of carboxylic acids fertilization. curresweb.com |
PGRs function through various mechanisms, including influencing cell division and cell elongation. cornell.edu One of the key plant hormones they often interact with is gibberellic acid (GA), which promotes growth. cornell.edu Some PGRs, known as Type II regulators, act by inhibiting the synthesis of GA, thereby controlling plant size and development. cornell.edu The structural features of compounds like this compound provide a basis for designing new molecules that can interact with these hormonal pathways to achieve desired agronomic traits. nih.gov
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies for Complex Morpholine-4-carboxylic Acid Architectures
The synthesis of simple morpholine (B109124) structures is well-established; however, the future lies in the development of methodologies to construct more complex, three-dimensionally diverse architectures that can better explore chemical space. The generation of C-functionalized morpholine derivatives, for instance, remains a significantly underexplored area. acs.org
One emerging strategy is Diversity-Oriented Synthesis (DOS) , which aims to create large collections of structurally diverse small molecules. researchgate.net This approach, moving beyond traditional target-oriented synthesis, allows for the creation of libraries of complex morpholine-containing scaffolds that can be used in high-throughput screening to identify novel bioactive compounds. researchgate.net The use of building blocks derived from the chiral pool, such as amino acids and sugars, is a powerful way to access chemical and geometrical diversity due to their inherent stereocenters and polyfunctionality. researchgate.net
Another key area is the development of stereoselective synthesis . Many biologically active molecules containing the morpholine moiety are chiral, and their activity is often dependent on a specific stereoisomer. Recent progress has focused on stereoselective methods starting from 1,2-amino alcohols, aziridines, and epoxides, often employing transition metal catalysis to control the stereochemical outcome. semanticscholar.org For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Palladium-catalyzed carboamination reaction. nih.gove3s-conferences.org This provides access to enantiopure products that are difficult to generate using existing methods. e3s-conferences.org
Future methodologies will likely focus on:
Multi-component reactions: To increase efficiency and complexity in a single step.
Flow chemistry: For safer, more scalable, and automated synthesis of complex morpholine derivatives.
Photocatalysis: Utilizing light to drive novel bond formations and functionalizations under mild conditions.
These advanced synthetic strategies will be crucial for generating novel this compound architectures with tailored properties for various applications, particularly in medicinal chemistry. acs.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Architectures |
| Diversity-Oriented Synthesis (DOS) | Creation of structurally diverse molecular libraries from common intermediates. | Rapid exploration of chemical space; identification of novel bioactive scaffolds. |
| Stereoselective Synthesis | Control over the 3D arrangement of atoms (chirality). | Access to specific, biologically active enantiomers; improved target selectivity. |
| Palladium-catalyzed Carboamination | Forms C-N and C-C bonds in a single cascade, creating the morpholine ring. | Efficient construction of complex, substituted morpholines with high stereocontrol. |
| Multi-component Reactions | Combining three or more reactants in a one-pot reaction to build complex products. | High atom economy and step efficiency; rapid generation of molecular complexity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
In the context of this compound, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By training on databases of known morpholine-containing compounds and their biological activities, these models can propose novel this compound derivatives optimized for specific targets, such as a particular protein kinase or receptor. springernature.com
Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of virtual compounds. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.govresearchgate.net This in silico screening allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. frontiersin.org For example, computational tools can forecast properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors to ensure adherence to established guidelines for drug-likeness. nih.gov
Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. pharmaphorum.com By analyzing vast databases of chemical reactions, ML models can help chemists devise more efficient ways to synthesize complex this compound architectures. pharmaphorum.com
Recent studies have already demonstrated the use of in silico methods like molecular docking and molecular dynamics (MD) simulations to predict the binding interactions and stability of morpholine-containing derivatives within the active sites of biological targets like mTOR. mdpi.com These computational insights guide the design of more potent and selective inhibitors. mdpi.com The future will see a deeper integration of these predictive models into the entire drug discovery pipeline, creating a closed loop of design, synthesis, testing, and analysis that is continually refined by AI. springernature.com
| AI/ML Application | Description | Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures based on learned patterns. | Proposes new, synthesizable derivatives with optimized target-specific properties. |
| ADMET Prediction | Algorithms predict pharmacokinetic and toxicity profiles of virtual compounds. | Prioritizes candidates with favorable drug-like properties before synthesis. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. | Predicts binding affinity and mode, guiding structure-activity relationship (SAR) studies. |
| Synthesis Planning | AI predicts reaction outcomes and proposes efficient synthetic pathways. | Accelerates the synthesis of complex target molecules. |
Exploration of Novel Catalytic Transformations
Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic transformations is a major driving force for innovation in the synthesis of morpholine derivatives. Future research will focus on developing more efficient, selective, and sustainable catalytic methods for the synthesis and functionalization of complex this compound structures.
A significant area of development is asymmetric catalysis , which enables the synthesis of single enantiomers of chiral molecules. For example, a tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgnih.govacs.org This method achieves high yields and excellent enantiomeric excesses (>95% ee). nih.govacs.org Similarly, rhodium catalysts with large bite-angle bisphosphine ligands have been used for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with up to 99% ee. rsc.org
Another promising frontier is the use of organocatalysis , which avoids the use of expensive and potentially toxic metals. Recently, novel β-amino acids incorporating a morpholine scaffold have been designed and shown to be highly efficient organocatalysts for 1,4-addition reactions, despite the generally lower reactivity of morpholine-based enamines compared to their pyrrolidine (B122466) counterparts. frontiersin.orgnih.gov Computational studies helped to elucidate the transition state, explaining the high efficiency and stereoselectivity of these catalysts. frontiersin.org
Future research in catalysis for this compound derivatives will likely involve:
C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the morpholine ring would provide a highly efficient and atom-economical way to introduce complexity and diversity.
Photoredox Catalysis: Using visible light to enable novel bond-forming reactions under mild conditions, which can be applied to the late-stage functionalization of complex molecules.
Biocatalysis: Employing enzymes to perform highly selective transformations, often under environmentally benign aqueous conditions.
These novel catalytic methods will provide chemists with powerful tools to build and modify this compound architectures with unprecedented precision and efficiency.
Deeper Mechanistic Insights through Advanced Spectroscopy and Computation
A fundamental understanding of reaction mechanisms is critical for the development of new synthetic methods and the optimization of existing ones. The synergy between advanced spectroscopic techniques and high-level computational chemistry is providing unprecedented insights into the intricate pathways of chemical transformations involving morpholine derivatives.
For instance, in the development of the tandem hydroamination/asymmetric transfer hydrogenation for morpholine synthesis, mechanistic investigations revealed that hydrogen-bonding interactions between the substrate and the Ruthenium catalyst are crucial for achieving high enantioselectivity. nih.govacs.org This insight, gained through substrate scope investigations and the development of a mechanistic proposal, allowed the strategy to be successfully extended to the synthesis of chiral piperazines. nih.govacs.org
Computational studies, particularly Density Functional Theory (DFT) , are becoming indispensable tools for elucidating reaction mechanisms. nih.gov DFT calculations can be used to model transition states, determine reaction energy profiles, and explain observed selectivity. For example, in the study of morpholine-based organocatalysts, computational analysis disclosed the key transition state, explaining why the catalyst works efficiently despite the known limitations of the morpholine ring in enamine catalysis. frontiersin.org Similarly, DFT calculations have been used to explore the mechanistic pathways of oxidative carbonylation of morpholine, revealing pathways distinct from conventional transition-metal-catalyzed reactions. researchgate.net
Future research will leverage increasingly sophisticated techniques:
In Situ Spectroscopy: Techniques such as high-resolution NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the direct observation of reactive intermediates.
Advanced Mass Spectrometry: Can be used to identify and characterize transient species in catalytic cycles.
Combined Experimental-Computational Workflows: Tightly integrating experimental kinetics and spectroscopic data with DFT and other computational models to build highly accurate and predictive mechanistic models. larionovgroup.com
By gaining a deeper understanding of how these reactions work at a molecular level, scientists can rationally design more efficient catalysts and develop novel transformations for the synthesis of complex this compound derivatives.
Q & A
Q. What are the established synthetic routes for Morpholine-4-carboxylic Acid derivatives in medicinal chemistry?
this compound derivatives are typically synthesized via multi-step processes involving functional group modifications. For example, deuterium-labeled derivatives can be prepared in four steps starting from [²H₈]-morpholine and a chiral acid precursor, achieving a 62% overall yield. Carbon-14 labeling is achieved in two steps, emphasizing the importance of isotopic purity for pharmacokinetic studies . Key steps include amide bond formation and purification via column chromatography.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC ensures purity (>99%), while ¹H/¹³C NMR confirms structural integrity, particularly for chiral centers and isotopic labeling. Mass spectrometry (MS) validates molecular weight, especially for deuterated or carbon-14-labeled compounds .
Q. How do researchers assess the stability of this compound under varying storage conditions?
Stability studies involve storing the compound under inert atmospheres at room temperature, with periodic assessments via HPLC and thermogravimetric analysis (TGA). Degradation products, such as hydrolyzed morpholine rings, are monitored to establish shelf-life recommendations .
Advanced Research Questions
Q. What methodologies resolve contradictions in enzyme inhibition data for this compound derivatives?
Discrepancies in inhibitory potency (e.g., cathepsin S vs. other proteases) are addressed through kinetic assays (e.g., IC₅₀ determination) and molecular docking simulations. For instance, reversible inhibition mechanisms are confirmed via time-dependent activity assays and X-ray crystallography to visualize binding interactions . Cross-validation with structurally related inhibitors (e.g., organophosphate analogs) helps contextualize selectivity .
Q. How can isotopic labeling strategies enhance pharmacokinetic studies of this compound derivatives?
Deuterium labeling ([²H₈]-morpholine) improves metabolic stability by reducing CYP450-mediated degradation, while carbon-14 labeling enables precise tracking of biodistribution using autoradiography. Methodological rigor includes ensuring isotopic enrichment >98% via MS and avoiding isotopic exchange during purification .
Q. What computational approaches predict the environmental fate of this compound?
Density functional theory (DFT) models simulate hydrolysis pathways, identifying vulnerable bonds (e.g., ester or amide linkages). QSAR models correlate substituent effects (e.g., sulfonyl groups) with biodegradation rates, validated by experimental HPLC-MS data from soil or aqueous degradation studies .
Methodological Challenges and Solutions
Q. How should researchers design dose-response studies for this compound-based enzyme inhibitors?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive controls (e.g., E-64 for cathepsin S) and negative controls (enzyme-free assays). Data normalization to baseline activity and outlier removal via Grubbs’ test ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound derivatives?
Standardize reaction conditions (temperature, solvent purity) and employ statistical design of experiments (DoE) to optimize yields. For example, varying molar ratios of morpholine and acylating agents in a factorial design identifies critical parameters .
Literature and Data Management
Q. How can researchers efficiently locate toxicological data for this compound analogs?
Use targeted searches in PubMed and Scopus with MeSH terms like "morpholine derivatives" AND "toxicokinetics." Extrapolate data from structurally similar compounds (e.g., organophosphates) while noting limitations in cross-species relevance .
Q. What frameworks ensure rigorous data analysis in this compound research?
Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw data (e.g., NMR spectra, kinetic curves) should be archived in repositories like Zenodo, while processed data are visualized using tools like GraphPad Prism. Statistical significance is assessed via ANOVA with post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
